molecular formula C23H22F3NO5 B2856527 7-hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 302952-70-1

7-hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2856527
CAS No.: 302952-70-1
M. Wt: 449.426
InChI Key: UIIICUBQSNGPEX-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one class, characterized by a benzopyran-4-one core. Key structural features include:

  • 3-(4-Methoxyphenoxy) substituent: Introduces aromatic and electron-donating effects via the methoxy group, modulating receptor interactions.
  • 8-(Piperidin-1-ylmethyl) group: A nitrogen-containing heterocycle that improves solubility and bioavailability.
  • 2-Trifluoromethyl group: Increases lipophilicity and metabolic stability due to its electron-withdrawing nature .

The unique combination of substituents in this compound suggests tailored interactions with biological targets, particularly enzymes or receptors sensitive to trifluoromethyl and aromatic ether motifs.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3NO5/c1-30-14-5-7-15(8-6-14)31-21-19(29)16-9-10-18(28)17(13-27-11-3-2-4-12-27)20(16)32-22(21)23(24,25)26/h5-10,28H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIICUBQSNGPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Resorcinol Derivatives

A widely adopted approach involves the condensation of substituted resorcinol with β-keto esters under acidic conditions. For example, resorcinol derivatives bearing pre-installed substituents at positions 2 and 7 undergo cyclization in perchloric acid to yield the chromenone framework.

Procedure :

  • Reactants : 30 mmol of 2-trifluoromethylresorcinol, 30 mmol of ethyl acetoacetate.
  • Conditions : Stirred in 30 mL perchloric acid at room temperature for 6–8 hours.
  • Workup : Precipitation in cold water, filtration, and recrystallization from ethanol.
  • Yield : 89–92%.

Key Data :

Parameter Value
Reaction Time 6–8 hours
Temperature 25°C
Recrystallization Ethanol
Purity (HPLC) >98%

This method excels in simplicity but faces limitations in introducing bulky groups (e.g., piperidin-1-ylmethyl) due to steric hindrance during cyclization.

Palladium-Catalyzed Intramolecular Acylation

An alternative route employs palladium catalysis to construct the chromenone core from alkenyl bromides and aldehydes. This method offers superior regiocontrol for complex substituents.

Procedure :

  • Catalyst : Pd(PPh₃)₄/Xphos (5 mol%).
  • Base : K₂CO₃ (2 equiv).
  • Solvent : 1,4-Dioxane, refluxed at 110°C for 12 hours.
  • Yield : 68–75%.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the alkenyl bromide to Pd(0), followed by aldehyde coordination and reductive elimination to form the chromenone ring.

Functionalization at Position 8: Piperidin-1-Ylmethyl Incorporation

The 8-(piperidin-1-ylmethyl) group is installed via Mannich reaction or alkylation of a bromomethyl precursor .

Mannich Reaction

Reactants :

  • Chromenone with methyl ketone at position 8.
  • Piperidine (1.2 equiv), formaldehyde (37% aqueous, 1.5 equiv).

Conditions :

  • Solvent : Ethanol, reflux, 6 hours.
  • Yield : 60–65%.

Mechanism :
The in situ formation of an iminium ion facilitates nucleophilic attack by the methyl ketone’s α-carbon.

Bromomethyl Alkylation

Steps :

  • Bromination : Treat 8-methylchromenone with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C).
  • Alkylation : React 8-bromomethyl intermediate with piperidine (2 equiv) in acetonitrile at 50°C for 8 hours.
  • Yield : 70–75%.

Final Deprotection and Characterization

The 7-hydroxy group, often protected as a methyl ether during synthesis, is deprotected using BBr₃ in dichloromethane.

Analytical Validation :

  • ¹H-NMR (DMSO-d₆) : δ 10.48 (s, 1H, –OH), 6.27 (s, 1H, C=CH), 3.78 (s, 3H, OCH₃).
  • HPLC-MS : m/z 506.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Acid-Catalyzed 89–92 >98 High
Palladium-Catalyzed 68–75 95–97 Moderate
Mitsunobu Coupling 72–78 >99 Low
Mannich Reaction 60–65 90–92 Moderate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxyphenoxy and piperidinylmethyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, aryl halides.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Dihydro derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Potential therapeutic applications in the treatment of various diseases.

    Pharmacology: Study of its pharmacokinetics and pharmacodynamics.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one would depend on its specific biological target. Generally, it may involve:

    Binding to specific receptors: Modulating their activity.

    Inhibition of enzymes: Blocking the catalytic activity of enzymes.

    Interaction with cellular pathways: Affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Analysis

The table below highlights key structural differences between the target compound and analogs identified in the literature:

Compound Name Position 2 Position 3 Position 8 Substituent Evidence ID
7-Hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one CF₃ 4-Methoxyphenoxy Piperidin-1-ylmethyl
7-Hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenyl-4H-chromen-4-one CH₃ Phenyl 2-Methylpiperidin-1-ylmethyl
7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CH₃ 3-Methoxyphenoxy Piperidin-1-ylmethyl
7-Hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one CF₃ 3-Methoxyphenoxy 2-Methylpiperidin-1-ylmethyl
3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one CF₃ 4-Chlorophenyl 4-(2-Hydroxyethyl)piperazin-1-ylmethyl

Key Observations:

Position 2 : The trifluoromethyl group (CF₃) in the target compound and analogs confers higher metabolic stability compared to methyl (CH₃) groups .

Position 3: The 4-methoxyphenoxy group in the target compound differs from 3-methoxyphenoxy or phenyl substituents, altering steric and electronic interactions.

Position 8 : Piperidine derivatives dominate, but substituents like 2-methylpiperidine or hydroxyethylpiperazine introduce variability in basicity and solubility.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperidin-1-ylmethyl and hydroxyethylpiperazine substituents improve water solubility via protonation at physiological pH .
  • Metabolic Stability : CF₃-containing compounds resist oxidative metabolism better than CH₃ derivatives, as shown in related chromen-4-one studies .

Biological Activity

7-Hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, commonly referred to as a chromenone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The chromenone scaffold is well-known for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Features

The compound features several key structural components:

  • Chromone Core : The chromone structure is pivotal for its biological activity.
  • Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
  • Methoxyphenoxy Moiety : Contributes to lipophilicity and may influence receptor binding.
  • Piperidine Substituent : May enhance bioavailability and receptor affinity.
  • Trifluoromethyl Group : Increases metabolic stability and alters pharmacokinetics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways, including cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate cellular responses .
  • Antioxidant Activity : The compound exhibits free radical scavenging properties, which can protect cells from oxidative stress .

In Vitro Studies

Recent studies have evaluated the cytotoxicity and enzyme inhibition capabilities of this compound:

  • Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that the compound has significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells .
  • Enzyme Inhibition Assays : Kinetic studies indicated that the compound effectively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values suggesting moderate potency .

Case Studies

  • Anti-inflammatory Activity : A study explored the anti-inflammatory effects of related chromenone derivatives, revealing that modifications to the chromone structure can enhance COX-2 inhibition . This suggests that similar modifications could be beneficial for this compound.
  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating neuroinflammatory responses, which could be a promising avenue for further investigation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
7-HydroxyflavoneLacks piperidine moietySimpler structure with fewer functional groups
7-HydroxycoumarinNo methoxyphenoxy groupKnown for different biological activities
8-MethoxycoumarinLacks piperidine and methoxyphenoxy groupsExhibits distinct chemical properties

The presence of both the trifluoromethyl group and the piperidine moiety in this compound enhances its lipophilicity and metabolic stability compared to similar compounds, contributing to its potential for specific biological interactions.

Q & A

Q. What are the key synthetic routes for synthesizing 7-hydroxy-3-(4-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one?

The synthesis typically involves a multi-step process:

  • Chromenone Core Formation : Condensation of a phenol derivative (e.g., resorcinol) with a trifluoromethyl-containing ketone or aldehyde under acidic or basic conditions .
  • Functionalization : Introduction of the 4-methoxyphenoxy group via nucleophilic aromatic substitution or Ullmann coupling, followed by piperidinylmethylation using Mannich reactions (formaldehyde + piperidine) .
  • Optimization : Reaction parameters (temperature, solvent, catalyst) significantly impact yield and purity. For example, ethanol or DMF is often used as a solvent, and K₂CO₃ as a base for substitution reactions .

Example protocol:

StepReagents/ConditionsYieldCharacterization
Core formationResorcinol + trifluoromethyl ketone, H₂SO₄, 80°C60–70%IR, NMR
Methoxyphenoxy addition4-Methoxyphenol, K₂CO₃, DMF, 120°C50–65%HPLC, LC-MS

Q. How do the functional groups (e.g., hydroxy, trifluoromethyl) influence the compound’s reactivity and stability?

  • Hydroxy Group : Participates in hydrogen bonding (affecting solubility) and is prone to oxidation. Stabilization via O-methylation or acetylation is common in derivative synthesis .
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity. It is electron-withdrawing, directing electrophilic substitution to specific positions on the chromenone core .
  • Piperidinylmethyl Group : Introduces basicity, enabling salt formation for improved solubility. It may also interact with biological targets (e.g., enzymes or receptors) .

Q. What analytical methods are critical for characterizing this compound and its derivatives?

  • Structural Confirmation : NMR (¹H/¹³C) for verifying substituent positions; IR for detecting hydroxyl and carbonyl groups .
  • Purity Assessment : HPLC with UV detection (λ = 254–280 nm) or LC-MS for trace impurities .
  • Stability Studies : TGA/DSC for thermal stability; accelerated degradation studies under acidic/alkaline conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., demethylation or piperidine ring opening)?

  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Continuous Flow Chemistry : Improves heat/mass transfer, reducing side reactions (e.g., over-oxidation) and enabling scalability .
  • In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme assays)?

  • Assay Standardization : Ensure consistent buffer pH (e.g., sodium acetate pH 4.6 for stability ), solvent (DMSO concentration <1%), and temperature.
  • Metabolite Interference : Test for autofluorescence (common with chromenones) using negative controls with scrambled stereochemistry .
  • Data Normalization : Cross-validate with reference compounds (e.g., tamoxifen for estrogen receptor assays) .

Q. What advanced computational and experimental methods elucidate structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Predict binding modes to targets (e.g., kinases or GPCRs) using software like AutoDock Vina. The piperidinylmethyl group often occupies hydrophobic pockets .
  • Free-Wilson Analysis : Systematically modify substituents (e.g., replacing trifluoromethyl with cyano) to quantify contributions to activity .
  • Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve binding interactions at atomic resolution .

Q. What strategies mitigate challenges in achieving enantiomeric purity for chiral derivatives?

  • Chiral Catalysts : Use asymmetric Mannich reactions with cinchona alkaloid catalysts to control stereochemistry at the piperidinylmethyl group .
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Crystallization-Induced Diastereomer Transformation : Convert enantiomers to diastereomeric salts using chiral acids (e.g., tartaric acid) .

Data Contradiction Analysis

  • Example Conflict : Varying reports on the compound’s solubility in aqueous buffers.

    • Resolution : Solubility is pH-dependent due to the phenolic hydroxy group (pKa ~10). Use buffered solutions at pH 7.4 (physiological) with co-solvents (e.g., PEG-400) for in vitro studies .
  • Example Conflict : Discrepancies in antimicrobial activity across studies.

    • Resolution : Strain-specific differences (e.g., Gram-negative vs. Gram-positive) and efflux pump expression in bacterial models may explain variability. Include positive controls (e.g., ciprofloxacin) and assess membrane permeability via fluorescence assays .

Key Research Gaps

  • Metabolic Pathways : Limited data on cytochrome P450-mediated oxidation of the piperidinylmethyl group. Use hepatic microsome assays with LC-MS/MS detection .
  • Toxicity Profiling : No chronic toxicity studies in mammalian models. Prioritize Ames tests and micronucleus assays for genotoxicity screening .

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